Cas no 1211488-26-4 (6-METHYL-5-QUINOLINECARBOXYLIC ACID)

6-METHYL-5-QUINOLINECARBOXYLIC ACID structure
1211488-26-4 structure
商品名:6-METHYL-5-QUINOLINECARBOXYLIC ACID
CAS番号:1211488-26-4
MF:C11H9NO2
メガワット:187.194662809372
CID:4577944

6-METHYL-5-QUINOLINECARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

    • 6-METHYL-5-QUINOLINECARBOXYLIC ACID
    • インチ: 1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14)
    • InChIKey: NQOBYBHUXNGHJL-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(C(O)=O)C(C)=CC=2)C=CC=1

6-METHYL-5-QUINOLINECARBOXYLIC ACID 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6489094-0.1g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
0.1g
$241.0 2025-02-20
Enamine
EN300-6489094-0.5g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
0.5g
$546.0 2025-02-20
Enamine
EN300-6489094-1.0g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
1.0g
$699.0 2025-02-20
Enamine
EN300-6489094-0.05g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
0.05g
$162.0 2025-02-20
Enamine
EN300-6489094-5.0g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
5.0g
$2028.0 2025-02-20
Enamine
EN300-6489094-10.0g
6-methylquinoline-5-carboxylic acid
1211488-26-4 95.0%
10.0g
$3007.0 2025-02-20
Aaron
AR01EKYD-100mg
6-METHYL-5-QUINOLINECARBOXYLIC ACID
1211488-26-4 95%
100mg
$357.00 2025-02-10
Aaron
AR01EKYD-50mg
6-METHYL-5-QUINOLINECARBOXYLIC ACID
1211488-26-4 95%
50mg
$248.00 2025-02-10
Aaron
AR01EKYD-500mg
6-METHYL-5-QUINOLINECARBOXYLIC ACID
1211488-26-4 95%
500mg
$776.00 2025-02-10
1PlusChem
1P01EKQ1-1g
6-METHYL-5-QUINOLINECARBOXYLIC ACID
1211488-26-4 95%
1g
$926.00 2023-12-26

6-METHYL-5-QUINOLINECARBOXYLIC ACID 関連文献

6-METHYL-5-QUINOLINECARBOXYLIC ACIDに関する追加情報

6-METHYL-5-QUINOLINECARBOXYLIC ACID (CAS No. 1211488-26-4): A Comprehensive Overview

6-METHYL-5-QUINOLINECARBOXYLIC ACID, identified by the Chemical Abstracts Service Number (CAS No.) 1211488-26-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of a carboxylic acid functional group at the 5-position and a methyl substituent at the 6-position imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous examples of quinoline-based drugs that have demonstrated efficacy in treating various diseases, including malaria, bacterial infections, and certain types of cancer. The structural motif is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. In the case of 6-METHYL-5-QUINOLINECARBOXYLIC ACID, the carboxylic acid moiety at the 5-position provides a site for further functionalization, enabling the construction of more elaborate pharmacophores. This flexibility has made it a useful building block in drug discovery and development.

Recent advancements in synthetic methodologies have enhanced the accessibility of 6-METHYL-5-QUINOLINECARBOXYLIC ACID, allowing for its efficient preparation through various routes. One such approach involves the cyclization of appropriately substituted acrylates or ketones, followed by functional group transformations to introduce the desired substituents. These synthetic strategies have been optimized to achieve high yields and purity, making the compound readily available for further applications.

The biological significance of 6-METHYL-5-QUINOLINECARBOXYLIC ACID has been explored in several contexts. Studies have demonstrated its potential as a precursor in the synthesis of bioactive molecules with antimicrobial and anti-inflammatory properties. The quinoline core is known to interact with biological targets such as enzymes and receptors, leading to modulatory effects on cellular processes. The carboxylic acid group further extends these possibilities by allowing for conjugation with other biomolecules or by serving as a site for esterification or amidation.

In particular, research has highlighted the role of quinoline derivatives in addressing resistant bacterial infections. The structural framework of these compounds allows them to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. For instance, modifications at the 5-position and other strategic locations have been shown to enhance binding affinity to bacterial enzymes, leading to improved therapeutic outcomes. The methyl substituent at the 6-position may contribute to fine-tuning these interactions, providing an additional layer of specificity.

The development of novel anticancer agents has also benefited from quinoline-based scaffolds. The ability to incorporate diverse functional groups into the quinoline core has enabled the discovery of compounds that exhibit potent cytotoxic effects against various cancer cell lines. Preclinical studies have shown that derivatives of 6-METHYL-5-QUINOLINECARBOXYLIC ACID can induce apoptosis or inhibit proliferation by targeting specific molecular pathways involved in cancer progression. These findings underscore the compound's potential as a lead structure in oncology research.

Furthermore, the application of computational chemistry and molecular modeling techniques has facilitated a deeper understanding of the interactions between 6-METHYL-5-QUINOLINECARBOXYLIC ACID and biological targets. These tools have been instrumental in predicting binding affinities, identifying key interaction sites, and optimizing molecular structures for improved efficacy. By integrating experimental data with computational insights, researchers can design more targeted and effective therapeutic agents.

The versatility of 6-METHYL-5-QUINOLINECARBOXYLIC ACID extends beyond its role as an intermediate in drug synthesis. It has also been utilized in material science applications, where its structural features contribute to unique properties in polymers or functional materials. The heterocyclic core provides stability and specific electronic characteristics, making it suitable for applications in optoelectronics or catalysis.

In conclusion, 6-METHYL-5-QUINOLINECARBOXYLIC ACID (CAS No. 1211488-26-4) represents a significant compound in modern chemical research due to its structural features and broad applicability. Its role as a precursor in pharmaceutical synthesis underscores its importance in drug discovery efforts aimed at addressing various diseases. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its position as a cornerstone in both academic and industrial settings.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd